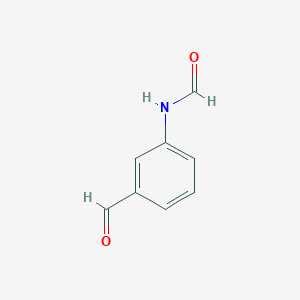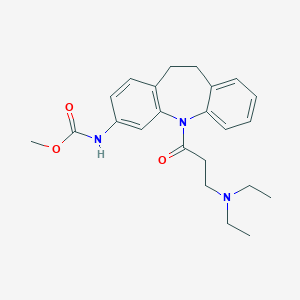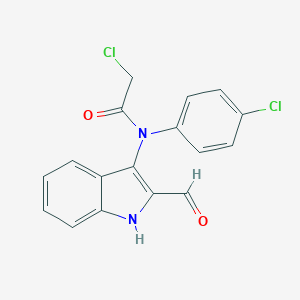
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, also known as CF3I, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit certain enzymes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit certain enzymes involved in the inflammatory response, and have activity against a variety of cancer cell lines. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its potential as a new lead compound for the development of anti-cancer and anti-inflammatory agents. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been shown to have low toxicity and good stability, making it a promising compound for further study. However, one limitation of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-. One direction is the development of new synthetic methods that may be more efficient or cost-effective than the current method. Another direction is the study of the mechanism of action of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)-, which may lead to the development of new anti-cancer and anti-inflammatory agents. Additionally, the study of the pharmacokinetics and pharmacodynamics of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- may provide important information for the development of future therapeutic agents.
Métodos De Síntesis
The synthesis of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- involves a multistep process that begins with the reaction of 4-chloroaniline and 2-formylindole in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. This method has been optimized to produce high yields of Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- with high purity.
Aplicaciones Científicas De Investigación
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit certain enzymes.
Propiedades
Número CAS |
182123-52-0 |
|---|---|
Nombre del producto |
Acetamide, 2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)- |
Fórmula molecular |
C17H12Cl2N2O2 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
2-chloro-N-(4-chlorophenyl)-N-(2-formyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-9-16(23)21(12-7-5-11(19)6-8-12)17-13-3-1-2-4-14(13)20-15(17)10-22/h1-8,10,20H,9H2 |
Clave InChI |
SFVLUCLHDXIFRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



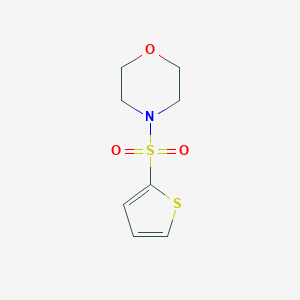
![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
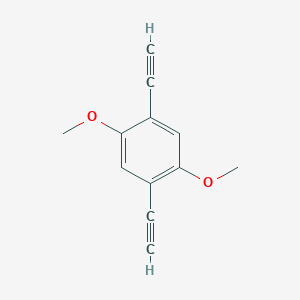
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
